molecular formula C6H14ClN B1374713 (1R)-1-cyclobutylethan-1-amine hydrochloride CAS No. 677743-79-2

(1R)-1-cyclobutylethan-1-amine hydrochloride

Cat. No.: B1374713
CAS No.: 677743-79-2
M. Wt: 135.63 g/mol
InChI Key: WLHYWKUHCPUOOO-NUBCRITNSA-N
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Description

(1R)-1-Cyclobutylethan-1-amine hydrochloride is a chiral amine derivative featuring a cyclobutyl group attached to an ethanamine backbone. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.63 g/mol . The compound’s stereochemistry (R-configuration) and cyclobutane ring confer unique physicochemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Cyclobutane’s moderate ring strain balances reactivity and stability, while the hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name

(1R)-1-cyclobutylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYWKUHCPUOOO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677743-79-2
Record name (1R)-1-cyclobutylethan-1-amine hydrochloride
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Preparation Methods

Asymmetric Synthesis via Chiral Pool or Chiral Catalysts

  • Starting from prochiral ketones or aldehydes such as cyclobutylacetaldehyde or cyclobutylacetone, asymmetric reductive amination or catalytic hydrogenation can be employed.
  • Chiral catalysts (e.g., chiral transition metal complexes) or organocatalysts can induce enantioselectivity to afford (R)-1-cyclobutylethan-1-amine with high optical purity.
  • Subsequent treatment with hydrochloric acid or acetyl chloride in alcohol solvents yields the hydrochloride salt.

Resolution of Racemic Mixtures

  • Racemic 1-cyclobutylethan-1-amine can be synthesized via reductive amination of cyclobutylacetaldehyde with ammonia or amine sources.
  • Optical resolution methods include enzymatic kinetic resolution using lipases or chemical resolution using chiral acids.
  • Enzymatic resolution has been demonstrated effectively in analogous systems, such as in the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, where lipase-catalyzed acetylation provided high enantiomeric excess (ee > 97%).

Detailed Preparation Methodology Inspired by Analogous Chiral Amines

Given the lack of direct published synthesis for (1R)-1-cyclobutylethan-1-amine hydrochloride, the following method is adapted from closely related chiral amine hydrochloride preparations, particularly from patent CN112574046A on (1R,3S)-3-aminocyclopentanol hydrochloride synthesis.

Stepwise Preparation Outline

Step Reaction Description Key Reagents and Conditions Outcome
1 Formation of cyclobutyl-substituted intermediate via hetero Diels-Alder or reductive amination Starting from cyclobutyl aldehyde/ketone and amine source, catalyzed by CuCl or chiral catalysts Intermediate with cyclobutyl moiety
2 Selective reduction of nitrogen-oxygen bonds or imine intermediates Zinc powder in acetic acid or catalytic hydrogenation (Pd/C, H2) Chiral amine intermediate
3 Enzymatic kinetic resolution Lipase catalysts (e.g., Lipozyme 40086) with vinyl acetate as acyl donor Enantiomerically enriched amine (ee > 97%)
4 Hydrogenation to reduce double bonds if present Pd/C catalyst under H2 atmosphere Saturated chiral amine
5 Deprotection or hydrolysis Lithium hydroxide in methanol Free amine
6 Formation of hydrochloride salt Acetyl chloride in isopropanol or methanol, generating HCl in situ This compound

Example Data from Analogous Compound Preparation

Parameter Value/Condition Notes
Catalyst for oxidation Copper chloride (CuCl) Air or O2 as oxidant
Reducing agent Zinc powder Acetic acid solvent, reflux 8h
Enzyme for resolution Lipozyme 40086 or Lipase PS Amano SD Room temperature, 48-72h
Hydrogenation 10% Pd/C, 0.2 MPa H2, 25°C, 6h Efficient double bond reduction
Base for deprotection Lithium hydroxide, methanol, 12h Mild alkaline hydrolysis
Acidification for salt formation Acetyl chloride in isopropanol Room temperature, 12h reaction

Yields reported for analogous steps range from 41% to over 99%, with optical purity exceeding 97% ee.

Analytical and Purity Considerations

  • Optical purity should be confirmed by chiral HPLC or polarimetry.
  • Structural verification via NMR (1H, 13C), IR, and mass spectrometry.
  • The hydrochloride salt form improves stability and facilitates crystallization.
  • Safety data indicate handling precautions due to irritant properties (GHS07 hazard pictogram).

Summary Table: Comparative Preparation Features

Feature Direct Asymmetric Synthesis Enzymatic Resolution Chemical Resolution
Starting Material Cyclobutyl ketone/aldehyde Racemic amine Racemic amine
Catalyst Chiral metal or organocatalyst Lipase enzyme Chiral acid/base
Optical Purity High (up to >99% ee) High (up to >97% ee) Moderate to high
Reaction Time Hours to days Days (48-72h) Variable
Cost Potentially higher Moderate Moderate
Scalability Good Good Good
Salt Formation HCl in alcohol HCl in alcohol HCl in alcohol

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₃ClN
  • Molecular Weight : 135.63 g/mol
  • IUPAC Name : (1R)-1-cyclobutylethan-1-amine hydrochloride
  • CAS Number : 677743-79-2

The compound features a cyclobutyl group attached to an ethanamine backbone, which contributes to its unique chemical reactivity and potential applications in synthesizing other complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful for:

  • Synthesis of Chiral Amines : The compound can be utilized in the synthesis of various chiral amines through asymmetric reductive amination processes. This is significant in producing pharmaceuticals and agrochemicals where chirality is crucial for biological activity .
  • Formation of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules, which are essential in drug discovery and development .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal chemistry applications:

  • Potential Drug Development : Research suggests that derivatives of this compound may exhibit biological activity against specific targets, including enzymes involved in cancer progression .
  • Pharmacological Studies : Initial studies indicate that compounds derived from (1R)-1-cyclobutylethan-1-amine can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Asymmetric Reductive Amination

A study demonstrated the use of this compound in a ruthenium-catalyzed asymmetric reductive amination process. The researchers achieved high yields and moderate enantioselectivity when converting aliphatic ketones into chiral primary amines, showcasing the compound's utility in synthesizing biologically relevant molecules .

Case Study 2: Synthesis of Anticancer Agents

Research has indicated that derivatives of (1R)-1-cyclobutylethan-1-amine can serve as precursors for synthesizing inhibitors targeting histone demethylases, which are implicated in various cancers. These studies highlight the compound's potential role in developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of ®-1-cyclobutylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate neurotransmitter levels or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (1R)-1-Cyclobutylethan-1-amine Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties/Applications
This compound C₆H₁₄ClN 135.63 Chiral cyclobutyl group, ethanamine backbone Balanced reactivity due to cyclobutane strain; enantioselective interactions
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine hydrochloride C₆H₁₀ClF₄N 216.60 Difluorocyclobutyl group, additional fluorines Enhanced metabolic stability and electronegativity
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride C₇H₁₆ClN 149.66 Methyl-substituted cyclobutane Increased steric hindrance; altered pharmacokinetics
(1R)-1-Cyclohexylethan-1-amine hydrochloride C₈H₁₈ClN 163.69 Cyclohexyl substituent Higher lipophilicity; potential for improved membrane permeability
(1R)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride C₁₂H₂₂ClN 215.77 Bulky adamantane moiety Rigid hydrophobic interactions; extended biological half-life
1-(Fluoromethyl)cyclobutan-1-amine hydrochloride C₅H₁₁ClFN 139.60 Fluoromethyl group on cyclobutane Altered reactivity in nucleophilic substitutions
(R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride C₅H₁₀Cl₃N 190.49 Dichlorocyclopropyl group, stereospecific High angle strain in cyclopropane; potential for unique bioactivity

Key Differences in Structural Features

  • Ring Size and Strain : Cyclobutane in the target compound provides moderate strain compared to cyclopropane derivatives (e.g., dichlorocyclopropyl analog), which exhibit higher reactivity due to angle strain . Cyclohexyl analogs lack strain but increase lipophilicity .
  • Substituents: Fluorine or chlorine atoms (e.g., in difluorocyclobutyl or fluoromethyl derivatives) enhance electronegativity and metabolic stability .
  • Stereochemistry : The R-configuration in the target compound enables enantioselective interactions, unlike racemic mixtures or mirror-image analogs (e.g., (1S)-1-cyclobutylethan-1-amine hydrochloride) .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs. Fluorinated derivatives (e.g., difluoro compounds) may exhibit lower solubility due to increased hydrophobicity .
  • Receptor Selectivity : The cyclobutyl group’s size and rigidity allow selective binding to hydrophobic pockets in enzymes or receptors, distinguishing it from adamantane-based compounds, which are bulkier .
  • Metabolic Stability: Fluorinated analogs resist oxidative metabolism better than non-halogenated compounds, extending their half-life in vivo .

Biological Activity

(1R)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-cyclobutylethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H14_{14}ClN. It features a cyclobutane ring attached to an ethylamine moiety, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly due to modulation of monoaminergic systems.
  • Potential Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation, particularly in hematological malignancies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

  • Inhibition of Reuptake Transporters : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, thereby enhancing their synaptic availability.
  • Receptor Interaction : There is evidence that this compound may interact with various receptors involved in mood regulation and neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationIncreases serotonin levels
Antidepressant EffectsReduces depressive-like behavior in models
Anticancer ActivityInhibits proliferation of cancer cells

Case Study 1: Antidepressant-Like Effects

A study conducted by Abell et al. (2022) investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. This effect was attributed to increased serotonin levels in specific brain regions.

Case Study 2: Anticancer Potential

Research published in Cancer Research examined the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound exhibited selective toxicity towards leukemia cells while sparing normal hematopoietic cells. Mechanistic studies indicated that this cytotoxicity was associated with apoptosis induction and cell cycle arrest.

Safety and Toxicity

While initial findings regarding the biological activity of this compound are promising, safety and toxicity assessments are crucial. Current data suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand any potential risks associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-cyclobutylethan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by stereoselective amination. A plausible route includes:

Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.

Enantioselective introduction of the amine group using chiral catalysts (e.g., Rhodium complexes with phosphine ligands) to ensure the (R)-configuration .

Hydrochloride salt formation by treating the free amine with HCl gas in anhydrous ether .

  • Key Considerations : Monitor reaction stereochemistry via chiral HPLC or polarimetry .

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm to confirm enantiopurity .
  • NMR Analysis : Compare 1H^1H-NMR signals (e.g., cyclobutyl proton splitting patterns) with computational models (DFT) to validate stereochemistry .
  • Elemental Analysis : Verify chloride content (theoretical ~22.5%) to confirm hydrochloride salt stoichiometry .

Q. What are the stability considerations for long-term storage of this compound in biological matrices?

  • Methodological Answer :

  • Plasma/Urine Stability : Store at -80°C to minimize degradation. Avoid bacterial contamination (e.g., E. coli), which reduces stability by >30% over six months at -20°C .
  • Solid-State Stability : Keep in airtight, light-resistant containers under inert gas (Ar/N2_2) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The cyclobutyl ring increases steric hindrance, slowing SN_N2 reactions. Use bulky electrophiles (e.g., methyl triflate) or switch to SN_N1 conditions (protic solvents, heat) to enhance reactivity .
  • Ring Strain : Cyclobutane’s 90° bond angles increase ring strain, favoring ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .
    • Experimental Design : Compare reaction rates with cyclohexyl/cyclopropyl analogs using kinetic studies (e.g., stopped-flow UV-Vis) .

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (13C^{13}C-cyclobutane) to trace stereochemical pathways in catalytic cycles .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict transition states and optimize ligand-catalyst pairs (e.g., BINAP vs. Josiphos) .
  • Case Study : A 2024 study found that Rhodium catalysts with electron-donating ligands improved (R)-enantiomer selectivity by 15% compared to Pd systems .

Q. How can researchers validate the compound’s role as a chiral building block in drug discovery?

  • Methodological Answer :

  • Pharmacophore Mapping : Incorporate the compound into peptide mimetics or β-turn inducers; assess conformational rigidity via X-ray crystallography .
  • Biological Assays : Test enantiomer-specific activity (e.g., receptor binding assays) to correlate stereochemistry with potency .
  • Case Study : A 2022 study demonstrated its use in synthesizing a TRPV1 antagonist with 10-fold higher selectivity for the (R)-enantiomer .

Key Considerations for Experimental Design

  • Safety Protocols : Handle hydrochloride salts in fume hoods; avoid skin contact (irritation risk) .
  • Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst loading) to align with ICH Q8 guidelines .

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